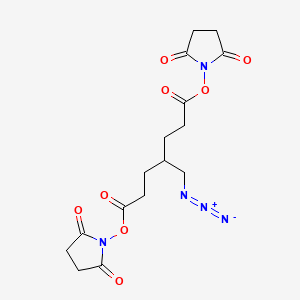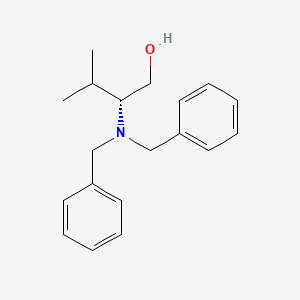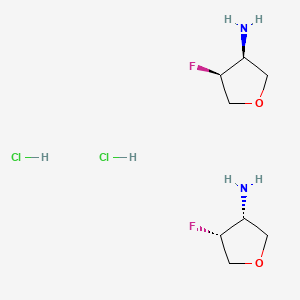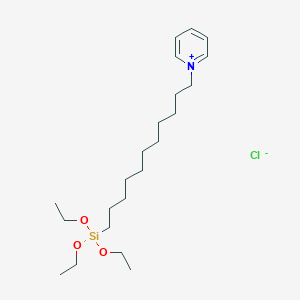![molecular formula C7H6N2O2S B8195061 5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one](/img/structure/B8195061.png)
5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” is a chemical entity known for its significant role in various scientific research applications. It is a selective inhibitor of protein kinase D enzymes, which are involved in numerous cellular processes, including cell proliferation, migration, and survival .
Méthodes De Préparation
The preparation of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves synthetic routes that include the reaction of phenolic compounds with oxazolines in the presence of ammonium or phosphonium salt catalysts . This process is carried out under controlled conditions to ensure the formation of the desired polymeric composition. Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and outcomes of these reactions.
Medicine: It has potential therapeutic applications due to its ability to modulate cellular processes involved in diseases such as cancer.
Mécanisme D'action
The mechanism of action of compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The PI3K/AKT pathway is crucial for cell survival, proliferation, and metabolism, making this compound significant in regulating these cellular processes .
Comparaison Avec Des Composés Similaires
Compound “5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one” can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
CID 2244 (aspirin): Although not a direct inhibitor of protein kinase D, it shares some structural similarities and is used in different therapeutic contexts.
The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D enzymes and its ability to maintain the undifferentiated state of embryonic stem cells, which is not observed with many other compounds .
Propriétés
IUPAC Name |
5-hydroxy-7-methyl-3H-[1,3]thiazolo[4,5-b]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4(10)8-6-5(3)12-7(11)9-6/h2H,1H3,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVNPUJICRQBLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1SC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid](/img/structure/B8194986.png)





![1-Fluoro-5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B8195038.png)
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride](/img/structure/B8195040.png)

![Methyl 3-hydroxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B8195045.png)

![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8195050.png)
![5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8195064.png)

